JPH203

Descripción general

Descripción

Nanvuranlat, también conocido por su código de desarrollo JPH203, es un nuevo compuesto de bajo peso molecular que inhibe selectivamente el transportador 1 de aminoácidos tipo L (LAT1). LAT1 se expresa en gran medida en varias células cancerosas, lo que lo convierte en un objetivo prometedor para la terapia contra el cáncer. Nanvuranlat ha demostrado un potencial significativo en el tratamiento de cánceres avanzados y refractarios del tracto biliar, incluido el colangiocarcinoma extrahepático y el cáncer de vesícula biliar .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Nanvuranlat se sintetiza a través de un proceso químico de varios pasos. La síntesis implica la preparación de un derivado de benzoxazol, que luego se acopla con un derivado de ácido diclorofenilpropanoico. Los pasos clave incluyen:

Formación de derivado de benzoxazol: Esto implica la reacción de 2-aminofenol con un aldehído adecuado para formar el anillo de benzoxazol.

Reacción de acoplamiento: El derivado de benzoxazol luego se acopla con alcohol 3,5-dicloro-4-hidroxibencílico en condiciones básicas para formar el intermedio.

Acoplamiento final: El intermedio luego se acopla con ácido 3,5-dicloro-4-hidroxifenilpropanoico para formar Nanvuranlat.

Métodos de producción industrial: La producción industrial de Nanvuranlat sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr el nivel de pureza deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: Nanvuranlat principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como grupos amino e hidroxilo. También puede sufrir reacciones de oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones típicamente implican el uso de solventes como el dimetilsulfóxido (DMSO) y bases como el carbonato de potasio.

Reacciones de oxidación: Se pueden usar reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reacciones de reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de Nanvuranlat con diferentes grupos funcionales, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales existentes .

Aplicaciones Científicas De Investigación

Nanvuranlat tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Nanvuranlat se utiliza como un compuesto modelo para estudiar la inhibición de los transportadores de aminoácidos y su papel en el metabolismo celular.

Biología: Se utiliza para investigar el papel de LAT1 en la proliferación y supervivencia de las células cancerosas. .

Medicina: Nanvuranlat ha mostrado resultados prometedores en ensayos clínicos para el tratamiento de cánceres avanzados y refractarios del tracto biliar. .

Industria: Nanvuranlat se está explorando por su posible uso en el desarrollo de terapias contra el cáncer dirigidas. .

Mecanismo De Acción

Nanvuranlat ejerce sus efectos inhibiendo selectivamente el transportador 1 de aminoácidos tipo L (LAT1). LAT1 es responsable de la captación de aminoácidos esenciales en las células cancerosas, que son necesarios para su rápida proliferación y supervivencia. Al inhibir LAT1, Nanvuranlat efectivamente priva a las células cancerosas de estos nutrientes esenciales, lo que lleva a una reducción del crecimiento celular y un aumento de la muerte celular .

Objetivos moleculares y vías:

Inhibición de LAT1: Nanvuranlat se une al transportador LAT1, bloqueando la captación de aminoácidos esenciales como la leucina y la fenilalanina.

Vía mTOR: La inhibición de LAT1 interrumpe la vía de señalización mTOR, que es crucial para el crecimiento y proliferación celular.

Apoptosis: Nanvuranlat induce la apoptosis en las células cancerosas activando vías proapoptóticas e inhibiendo vías antiapoptóticas

Comparación Con Compuestos Similares

Nanvuranlat es único en su inhibición selectiva de LAT1, lo que lo distingue de otros compuestos similares. Algunos compuestos similares incluyen:

BCH (ácido 2-aminobiciclo[2.2.1]heptano-2-carboxílico): Un inhibidor no selectivo de los transportadores de aminoácidos del sistema L.

JPH203: Otro inhibidor de LAT1 con un mecanismo de acción similar pero una estructura química diferente.

KMH-233: Un inhibidor de LAT1 con una afinidad de unión y un perfil de selectividad diferentes .

Unicidad de Nanvuranlat: La alta selectividad de Nanvuranlat para LAT1 y su capacidad para mejorar significativamente la supervivencia libre de progresión en ensayos clínicos lo convierten en un candidato prometedor para la terapia contra el cáncer dirigida. Su estructura química y mecanismo de acción únicos proporcionan una ventaja distinta sobre otros inhibidores de LAT1 .

Actividad Biológica

JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1), has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer types, and emerging clinical applications.

This compound functions by inhibiting LAT1, which is integral in amino acid transport and is often overexpressed in various cancer cells. The inhibition of LAT1 disrupts amino acid uptake, leading to cancer-specific starvation . This mechanism is particularly relevant in tumors that rely heavily on LAT1 for growth and proliferation.

Structural Insights

Recent studies have elucidated the structural basis for this compound's inhibition of the LAT1-4F2hc complex. Cryo-electron microscopy has revealed that this compound binds to LAT1, inducing conformational changes that hinder its transport function. Notably, mutations at specific residues (e.g., Phe400 and Tyr259) significantly affect this compound's binding affinity, highlighting the intricate nature of its inhibitory action .

In Vitro Studies

Numerous studies have demonstrated the cytotoxic effects of this compound across various cancer cell lines:

- Gastrointestinal Cancers : In a study involving esophageal, gastric, and colon cancer cell lines, this compound significantly reduced cell viability. The compound was particularly effective against gastric cancer cells, suggesting a promising avenue for treatment .

- Prostate Cancer : In cabazitaxel-resistant prostate cancer cells, this compound inhibited cell growth, migration, and invasion by reducing cyclin-dependent kinase (CDK) activity. Phosphoproteomic analyses indicated that treatment with this compound led to significant alterations in phosphorylation patterns associated with the cell cycle .

In Vivo Studies

In vivo experiments have further corroborated these findings:

- Tumor Growth Inhibition : this compound administration resulted in a marked reduction in tumor size and metastasis in animal models. Specifically, studies using colorectal cancer (CRC) models demonstrated that this compound effectively inhibited tumor progression and stromal activation pathways .

- Clinical Trials : this compound is currently under evaluation in clinical trials for biliary tract cancer. Phase I trials have indicated a favorable safety profile with manageable adverse effects at defined dose levels .

Case Study: Colorectal Cancer

A notable study investigated the effects of this compound on CRC using a co-implantation model with mesenchymal stem cells (MSCs). The results showed that this compound not only inhibited tumor growth but also altered the tumor microenvironment by impacting stromal cell behavior .

Table: Summary of Efficacy Across Cancer Types

| Cancer Type | In Vitro Efficacy | In Vivo Efficacy | Key Findings |

|---|---|---|---|

| Gastrointestinal Cancers | High | Moderate | Significant reduction in cell viability |

| Prostate Cancer | High | High | Inhibition of CDK activity; reduced tumor growth |

| Colorectal Cancer | Moderate | High | Altered tumor microenvironment; reduced metastasis |

Propiedades

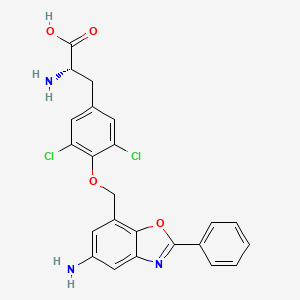

IUPAC Name |

(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRZJPQTMQZBCE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037592-40-7 | |

| Record name | JPH-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037592407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NANVURANLAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEDO9QXYZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.